molecular formula C11H25NOSi B102341 N-((Ethoxydimethylsilyl)methyl)cyclohexanamine CAS No. 18023-58-0

N-((Ethoxydimethylsilyl)methyl)cyclohexanamine

Cat. No.: B102341
CAS No.: 18023-58-0
M. Wt: 215.41 g/mol
InChI Key: ONMZDUZITBNSEH-UHFFFAOYSA-N
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Description

N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is an organosilicon compound with the molecular formula C12H27NO2Si. It is a derivative of silane, featuring a cyclohexylaminomethyl group attached to an ethoxydimethylsilane backbone. This compound is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine typically involves the reaction of cyclohexylamine with ethoxydimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction can be represented as follows:

Cyclohexylamine+EthoxydimethylchlorosilaneThis compound+HCl\text{Cyclohexylamine} + \text{Ethoxydimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+Ethoxydimethylchlorosilane→this compound+HCl

The reaction is typically conducted under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((Ethoxydimethylsilyl)methyl)cyclohexanamine undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy groups can be hydrolyzed in the presence of water, leading to the formation of silanols.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is utilized in several scientific research applications, including:

    Chemistry: As a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: In the modification of biomolecules for enhanced stability and functionality.

    Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of N-((Ethoxydimethylsilyl)methyl)cyclohexanamine involves its ability to form stable bonds with various substrates through its silane group. The ethoxy groups can be hydrolyzed to form silanols, which can then condense to form siloxane bonds. The amino group can participate in nucleophilic substitution reactions, allowing the compound to interact with a wide range of molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethylethoxysilane: Similar in structure but lacks the cyclohexylaminomethyl group.

    Diethoxydimethylsilane: Contains two ethoxy groups and two methyl groups attached to silicon.

    (N-cyclohexylaminomethyl)triethoxysilane: Contains three ethoxy groups instead of one.

Uniqueness

N-((Ethoxydimethylsilyl)methyl)cyclohexanamine is unique due to the presence of the cyclohexylaminomethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring strong and stable bonds with various substrates.

Properties

CAS No.

18023-58-0

Molecular Formula

C11H25NOSi

Molecular Weight

215.41 g/mol

IUPAC Name

N-[[ethoxy(dimethyl)silyl]methyl]cyclohexanamine

InChI

InChI=1S/C11H25NOSi/c1-4-13-14(2,3)10-12-11-8-6-5-7-9-11/h11-12H,4-10H2,1-3H3

InChI Key

ONMZDUZITBNSEH-UHFFFAOYSA-N

SMILES

CCO[Si](C)(C)CNC1CCCCC1

Canonical SMILES

CCO[Si](C)(C)CNC1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml three-necked flask having a reflux condenser, KPG stirrer and thermometer, 176 g of commercial cyclohexylamine (water content ≦2%) were heated to 100° C., and 122 g of (chloromethyl)ethoxydimethylsilane were added over the course of 30 min with stirring. After the end of the addition, the mixture was stirred for two hours under reflux and cooled to 30° C., and the white precipitate formed was filtered using a pressure filter, and rinsed with cyclohexylamine. Filtrate and wash solutions were combined and were freed from excess cyclohexylamine under reduced pressure. The subsequent fractional distillation gave 105 g (yield 61%) of (N-cyclohexylaminomethyl)ethoxydimethylsilane having a chloride content of 600 ppm.
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